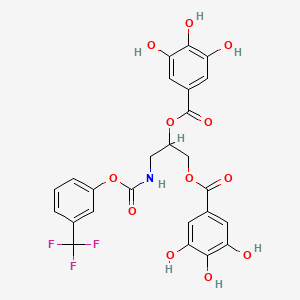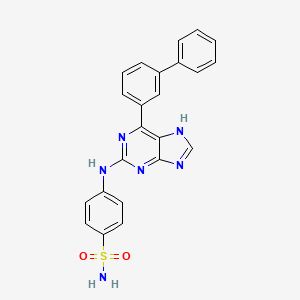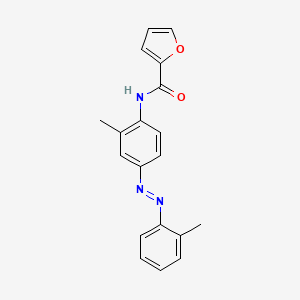
(E)-N-(2-methyl-4-(o-tolyldiazenyl)phenyl)furan-2-carboxamide
Übersicht
Beschreibung
Potent and selective aryl hydrocarbon receptor (AhR) antagonist
CHD-5 is selective aryl hydrocarbon receptor (AhR) antagonist.
Wissenschaftliche Forschungsanwendungen
Role in Congenital Heart Disease Research
“chd-5” is associated with Congenital Heart Disease (CHD). Genetic etiologies contribute to an estimated 90% of CHD cases, but a molecular diagnosis remains unsolved in up to 55% of patients . The study of “chd-5” can help in understanding the genetic variations in CHD .
Use in Nervous System Development
“chd-5” plays a role in nervous system development. It is heavily expressed in both fetal and adult brain . Studying “chd-5” can provide insights into the development of the nervous system and related disorders .
Tumor Suppression
“chd-5” acts as a tumor suppressor via the Arf/p53 pathway . This makes it a potential target for cancer research, particularly in the development of new cancer therapies .
Antibody Production
Antibodies that detect “chd-5” can be used in several scientific applications, including Western Blot, Immunocytochemistry, Flow Cytometry, and Immunohistochemistry . These antibodies target “chd-5” in Human, Mouse, and Rat samples .
Eigenschaften
IUPAC Name |
N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-6-3-4-7-17(13)22-21-15-9-10-16(14(2)12-15)20-19(23)18-8-5-11-24-18/h3-12H,1-2H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQWQMVBBQKHGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701040171 | |
| Record name | 2-Furancarboxamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701040171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-methyl-4-(o-tolyldiazenyl)phenyl)furan-2-carboxamide | |
CAS RN |
289494-16-2 | |
| Record name | 2-Furancarboxamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701040171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 289494-16-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: CHD-5, chemically known as (E)-N-(2-methyl-4-(o-tolyldiazenyl)phenyl)furan-2-carboxamide, is a potent antagonist of the aryl hydrocarbon receptor (AHR). [, , ] The AHR is a ligand-activated transcription factor involved in various cellular processes, including xenobiotic metabolism, cell cycle regulation, and immune responses. [, , ]
A: While the exact binding mechanism is yet to be fully elucidated, CHD-5 acts as a competitive antagonist, likely binding to the ligand-binding domain of the AHR and preventing the binding of agonists. [, , ] This, in turn, inhibits AHR activation and downstream signaling.
A: By inhibiting AHR, CHD-5 effectively blocks agonist-induced AHR nuclear translocation, preventing the formation of the AHR-ARNT complex, and subsequently suppressing the transcription of AHR target genes. [, , ] This leads to the inhibition of AHR-mediated enzyme activity and changes in gene expression profiles related to xenobiotic metabolism, cell cycle control, and immune function. [, , ]
A: CHD-5 is a derivative of the known AHR antagonist CH223191. Research indicates that incorporating electronegative groups at the R1 position of the CH223191 scaffold significantly enhances AHR antagonistic properties. [, , ] CHD-5, with its specific R1 group, exemplifies this structure-activity relationship.
A: Studies demonstrate that CHD-5 exhibits potent AHR antagonistic activity comparable to, and in some assays even exceeding, that of its parent compound, CH223191. [, , ] Importantly, unlike CH223191, CHD-5 does not display AHR-independent proproliferative effects, suggesting improved selectivity. [, , ]
ANone: The provided research primarily focuses on the discovery and in vitro characterization of CHD-5 as a novel AHR antagonist. Information on its stability under various conditions and potential formulation strategies is not elaborated upon in these studies.
ANone: The research presented primarily focuses on the in vitro characterization of CHD-5. Data regarding its absorption, distribution, metabolism, excretion, and in vivo activity is not discussed.
ANone: No, the research papers provided do not discuss in vivo efficacy studies or clinical trials for CHD-5. The focus remains on its synthesis and in vitro characterization as a potent and selective AHR antagonist.
ANone: The provided research does not delve into potential resistance mechanisms or cross-resistance profiles of CHD-5. Further investigations are needed to explore these aspects.
ANone: The provided research focuses on the pharmacological characterization of CHD-5 and does not address its environmental impact or degradation.
ANone: The provided research does not include comparative analyses with other AHR antagonists, nor does it offer information on production costs or broader impact assessments.
ANone: Further research on CHD-5 could investigate:
A: The discovery of CHD-5 as a potent and selective AHR antagonist provides a valuable tool for investigating the role of AHR in various physiological and pathological processes. [, , ] It offers a starting point for the development of novel therapeutics targeting AHR signaling for the treatment of diseases where AHR dysregulation is implicated.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



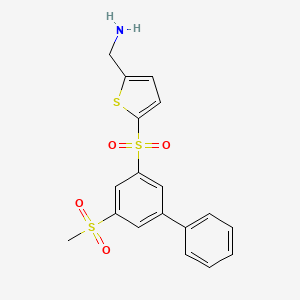
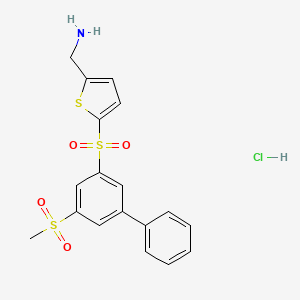
![N-(2-Chloro-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)-2-((4-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)ethyl)piperazin-1-yl)methyl)quinoline-6-carboxamide](/img/structure/B606558.png)


![3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B606561.png)
![N-[1-[3-(cyclopropylmethoxy)-3-(2-methylphenyl)azetidin-1-yl]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(5-methyl-1H-imidazol-4-yl)propanamide](/img/structure/B606562.png)
![7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-6-Methoxy-2-Methyl-4-(Quinolin-4-Yl)-9h-Pyrimido[4,5-B]indole](/img/structure/B606564.png)
